

# Synthetic Human Cholecystokinin-33 for Research: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cck-33

Cat. No.: B1591339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Synthetic human cholecystokinin-33 (**CCK-33**) is a full-length, biologically active peptide hormone crucial for various physiological processes, making it a valuable tool in biomedical research. As a key regulator of satiety, pancreatic secretion, and gallbladder contraction, **CCK-33** is instrumental in studies related to obesity, diabetes, digestive disorders, and neuroscience. These application notes provide comprehensive protocols and data for the effective use of synthetic human **CCK-33** in a research setting.

## Physicochemical Properties and Storage

Synthetic human **CCK-33** is a 33-amino acid peptide. For optimal stability, it is supplied as a lyophilized powder.

| Parameter        | Specification                                                                                                                                                                                                        |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight | 3945.5 Da                                                                                                                                                                                                            |
| Appearance       | White lyophilized powder                                                                                                                                                                                             |
| Solubility       | Soluble in sterile water. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization, followed by dilution with aqueous buffer.                                                         |
| Storage          | Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted solutions are stable for a limited time at 4°C. <a href="#">[1]</a> |

## Biological Activity and Quantitative Data

**CCK-33** exerts its effects through two G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The CCK1R has a high affinity for the sulfated form of CCK, while the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.[\[2\]](#)[\[3\]](#)

## Receptor Binding Affinity

| Ligand  | Receptor    | Assay Type          | Ki (nM) | Cell Line/Tissue |
|---------|-------------|---------------------|---------|------------------|
| CCK-8   | Human CCK1R | Competition Binding | 0.6 - 1 | Various          |
| CCK-8   | Human CCK2R | Competition Binding | 0.3 - 1 | Various          |
| Gastrin | Human CCK1R | Competition Binding | >1000   | Various          |
| Gastrin | Human CCK2R | Competition Binding | 0.3 - 1 | Various          |

Note: Specific Ki values for **CCK-33** are less commonly reported than for its shorter analog, CCK-8. However, **CCK-33** is the endogenous ligand and is expected to have high affinity for both receptors, with a preference for CCK1R in its sulfated form.

## In Vitro Functional Potency

| Ligand | Assay                        | EC50                     | Cell Line/Tissue                  |
|--------|------------------------------|--------------------------|-----------------------------------|
| CCK-8  | Calcium Mobilization (CCK1R) | ~12 nM                   | GLC19 SCLC cells[4]               |
| CCK-8  | Pancreatic Amylase Secretion | ~15 pM                   | Rabbit pancreatic acinar cells[5] |
| CCK-33 | Pancreatic Protein Secretion | Potency similar to CCK-8 | Isolated rat pancreatic acini[6]  |

## In Vivo Dose-Response Data

| Species | Application          | Dose of CCK-33                       | Effect                                                                                      |
|---------|----------------------|--------------------------------------|---------------------------------------------------------------------------------------------|
| Human   | Satiety Study        | Intravenous infusion                 | Significantly decreased food intake[7][8]                                                   |
| Pig     | Pancreatic Secretion | 13 pmol/kg (local intra-arterial)    | Significant increase in pancreatic juice volume and protein output[3]                       |
| Pig     | Pancreatic Secretion | 130 pmol/kg (intravenous)            | Stimulation of pancreatic secretion[3]                                                      |
| Rat     | Satiety Study        | 0.05 - 0.25 nmol/kg (intra-arterial) | Site-specific reduction in meal size and increase in satiety ratio                          |
| Dog     | Pancreatic Secretion | Dose-dependent                       | Increased pancreatic protein secretion, relative molar potency of 0.92 compared to CCK-8[9] |

## Signaling Pathways

CCK-33 binding to its receptors initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins.



[Click to download full resolution via product page](#)

### CCK-33 Receptor Signaling Pathways

## Experimental Protocols

### Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for CCK receptors using radiolabeled CCK.

#### Materials:

- Cell Membranes: Membranes prepared from cells stably expressing human CCK1R or CCK2R (e.g., A431-CCKBR cells).[\[10\]](#)
- Radioligand: [<sup>125</sup>I]CCK-8 or a suitable [<sup>125</sup>I]-labeled gastrin analog.[\[11\]](#)
- Non-labeled Ligand: Synthetic human **CCK-33** (for standard curve and competition).
- Assay Buffer: 20 mM HEPES, 10 mM MgCl<sub>2</sub>, 14 μM bacitracin, 0.5% BSA, pH 7.4.[\[11\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well Filter Plates: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine).
- Scintillation Counter.

**Procedure:**

- **Membrane Preparation:** Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- **Assay Setup:** In a 96-well filter plate, add the following in order:
  - 50 µL of assay buffer (for total binding) or 1 µM unlabeled CCK-8 (for non-specific binding) or various concentrations of test compound.
  - 50 µL of radioligand (e.g., 50,000 cpm of [<sup>125</sup>I][3-iodo-Tyr12,Leu15]gastrin-I).[\[11\]](#)
  - 150 µL of cell membrane suspension (typically 200,000–400,000 cells per well equivalent).[\[11\]](#)
- **Incubation:** Incubate the plate for 60 minutes at room temperature with gentle agitation.
- **Filtration:** Terminate the binding by rapid vacuum filtration through the filter plate.
- **Washing:** Wash the filters three times with ice-cold wash buffer.
- **Counting:** Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC<sub>50</sub> value and calculate the Ki using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Radioligand Receptor Binding Assay Workflow

## Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK receptor activation.

Materials:

- Cells: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.
- Culture Medium: DMEM with 10% FBS.
- Calcium Indicator Dye: Fluo-4 AM or similar.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **CCK-33** Stock Solution: Dissolve in sterile water.
- Fluorescence Plate Reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer overnight.
- Dye Loading:
  - Remove the culture medium.
  - Add 100  $\mu$ L of assay buffer containing the calcium indicator dye (e.g., 4  $\mu$ M Fluo-4 AM) to each well.
  - Incubate for 60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with assay buffer to remove excess dye.
- Assay:
  - Place the plate in the fluorescence reader.
  - Record baseline fluorescence for 10-20 seconds.
  - Inject a serial dilution of **CCK-33** into the wells.
  - Continue to record fluorescence for at least 2 minutes.

- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the **CCK-33** concentration to determine the EC50.

## Protocol 3: In Vitro Pancreatic Amylase Secretion Assay

This protocol measures the ability of **CCK-33** to stimulate amylase release from isolated pancreatic acini.

### Materials:

- Pancreatic Tissue: From a rodent model (e.g., rat or mouse).
- Digestion Medium: KRBH buffer containing collagenase.
- Resuspension Medium: KRBH buffer with 0.1% soybean trypsin inhibitor and 1% BSA.
- **CCK-33** Stock Solution.
- Amylase Assay Kit.

### Procedure:

- Isolation of Pancreatic Acini:
  - Euthanize the animal and excise the pancreas.
  - Mince the tissue and digest with collagenase in a shaking water bath at 37°C.[12]
  - Terminate digestion by adding cold resuspension medium.
  - Filter the suspension and gently centrifuge to pellet the acini.[12]
  - Wash the acini by repeated gentle resuspension and gravity sedimentation.[12]
- Amylase Release Assay:
  - Aliquot the acini suspension into microcentrifuge tubes.

- Add various concentrations of **CCK-33** or buffer (for basal release).
- Incubate for 30 minutes at 37°C with gentle shaking.[12]
- Centrifuge the tubes to pellet the acini.
- Collect the supernatant, which contains the released amylase.
- Amylase Quantification:
  - Measure the amylase activity in the supernatant using a commercial amylase assay kit.
  - Express amylase release as a percentage of the total amylase content in the acini.
- Data Analysis: Plot the percentage of amylase release against the logarithm of the **CCK-33** concentration to generate a dose-response curve and determine the EC50.

## Protocol 4: In Vivo Satiety Study in Rodents

This protocol is designed to assess the effect of peripherally administered **CCK-33** on food intake.

### Materials:

- Animals: Male mice or rats, individually housed.
- **CCK-33** Solution: Dissolved in sterile saline.
- Vehicle Control: Sterile saline.
- Food: Standard chow or a palatable liquid diet.
- Metabolic Cages or Food Intake Monitoring System.

### Procedure:

- Acclimation: Acclimate the animals to individual housing and the specific diet for several days. Handle the animals daily to minimize stress.

- Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
- Administration: Administer **CCK-33** or vehicle via intraperitoneal (IP) injection. Doses for mice can range from 1 to 30  $\mu$ g/kg.
- Food Presentation: Immediately after injection, provide the animals with pre-weighed food.
- Data Collection: Measure cumulative food intake at regular intervals (e.g., 15, 30, 60, 120 minutes).
- Data Analysis: Compare the food intake between the **CCK-33** treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

## Troubleshooting

| Issue                             | Possible Cause                                                          | Suggested Solution                                                                                                          |
|-----------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Low Signal in Calcium Assay       | - Low receptor expression-<br>Inactive peptide- Inefficient dye loading | - Confirm receptor expression in the cell line- Use a fresh batch of CCK-33- Optimize dye concentration and incubation time |
| High Variability in Amylase Assay | - Inconsistent acini preparation- Acini damage                          | - Ensure consistent digestion time and mechanical dissociation- Handle acini gently during washing steps                    |
| No Effect in Satiety Study        | - Inappropriate dose- Animal stress                                     | - Perform a dose-response study- Ensure proper acclimation and handling of animals                                          |
| Peptide Insolubility              | - Hydrophobic nature of the peptide                                     | - Dissolve in a small amount of DMSO before diluting with aqueous buffer. Sonicate briefly if necessary.                    |

## Conclusion

Synthetic human cholecystokinin-33 is a versatile and potent tool for investigating a wide range of physiological systems. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the roles of **CCK-33** in health and disease. Careful attention to experimental detail and appropriate controls will ensure the generation of reliable and reproducible data.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. csbiochina.com [csbiochina.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCKA and CCKB receptors are expressed in small cell lung cancer lines and mediate Ca<sup>2+</sup> mobilization and clonal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of interactions between CCK-33 and CCK receptors in isolated dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Amylase secretion by isolated pancreatic acini after chronic cholecystokinin treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A431-CCKBR Cell Line - Kyinno Bio [kyinno.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthetic Human Cholecystokinin-33 for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1591339#synthetic-human-cholecystokinin-33-for-research-use>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)